Bupropion

描述

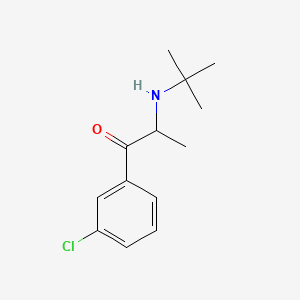

Structure

3D Structure

属性

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022706 |

Source

|

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 52 °C at 0.005 mm Hg |

Source

|

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene |

Source

|

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 |

Source

|

| Record name | (±)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-234 °C |

Source

|

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Enigmatic Mechanism of Bupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, presents a unique pharmacological profile that deviates from conventional antidepressant mechanisms. While its primary action is recognized as the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, the entirety of its therapeutic effects remains incompletely understood. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, consolidating quantitative pharmacological data, detailing key experimental methodologies, and visualizing the intricate molecular interactions. A significant aspect of its pharmacology involves its active metabolites—hydroxythis compound, threohydrothis compound, and erythrohydrothis compound—which are present at substantially higher concentrations than the parent drug and contribute significantly to its overall effect. Furthermore, this compound's role as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) adds another layer of complexity to its therapeutic profile, particularly in the context of smoking cessation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering a structured overview of the multifaceted actions of this compound.

Core Mechanism of Action: A Dual Reuptake Inhibitor

This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it has negligible effects on the serotonin (B10506) system.[1] The primary mechanism is believed to be the blockade of DAT and NET, leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. However, in vivo studies in humans have revealed that at typical clinical doses (around 300 mg/day), this compound and its metabolites occupy a relatively low percentage of the dopamine transporter, with a mean occupancy ranging from approximately 14% to 26%.[2] This has led to the hypothesis that other mechanisms, in addition to DAT and NET inhibition, play a crucial role in its clinical efficacy.

The Critical Role of Active Metabolites

This compound is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, into three major active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound.[3] These metabolites are not only pharmacologically active but also circulate in the plasma at concentrations significantly higher than this compound itself.[4]

-

Hydroxythis compound , the major metabolite, is a more potent inhibitor of norepinephrine reuptake than this compound and is also a nicotinic acetylcholine receptor antagonist.[5][6]

-

Threohydrothis compound and Erythrohydrothis compound also contribute to the overall pharmacological activity, although their potencies at DAT and NET are generally lower than that of the parent compound and hydroxythis compound.

The sustained presence and activity of these metabolites are thought to be integral to the therapeutic effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its major metabolites at key molecular targets. This quantitative data is essential for understanding the relative potencies and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50 Values for Dopamine and Norepinephrine Transporters

| Compound | Target | Species | Assay Type | Ki (µM) | IC50 (µM) | Reference(s) |

| This compound | DAT | Human | Radioligand Binding | 0.441 | - | [7] |

| DAT | Rat | Radioligand Binding | 0.821 | - | [7] | |

| DAT | Rat | Uptake Inhibition | - | 0.305 | [8] | |

| NET | Human | Radioligand Binding | 1.4 | - | [1] | |

| NET | Rat | Uptake Inhibition | - | 3.715 | [8] | |

| (2S,3S)-Hydroxythis compound | DAT | Human | Uptake Inhibition | - | >10 | [9] |

| NET | Human | Uptake Inhibition | - | 0.520 | [9] | |

| (2S,3R)-Hydroxythis compound | DAT | Human | Uptake Inhibition | - | >10 | [9] |

| NET | Human | Uptake Inhibition | - | >10 | [9] | |

| Racemic Hydroxythis compound | NET | Human | Uptake Inhibition | - | 1.7 | [9] |

| Threohydrothis compound | DAT | Rat | Uptake Inhibition | - | 47 | [10] |

| NET | Rat | Uptake Inhibition | - | - | [10] | |

| Erythrohydrothis compound | DAT | Rat | Uptake Inhibition | - | - | [10] |

| NET | Rat | Uptake Inhibition | - | - | [10] |

Table 2: Functional Inhibitory Concentrations (IC50) at Nicotinic Acetylcholine Receptors (nAChRs)

| Compound | nAChR Subtype | Species | IC50 (µM) | Reference(s) |

| This compound | α4β2 | Human | 3.3 | [9] |

| α3β2 | Rat | 1.3 | [11] | |

| α4β2 | Rat | 8 | [11] | |

| α7 | Rat | 54 | [12] | |

| α2β2 | - | 1.8 | [1] | |

| Muscle-type (resting state) | Mouse | 0.40 | [13] | |

| Muscle-type (open state) | Mouse | 10.5 | [13] | |

| (2S,3S)-Hydroxythis compound | α4β2 | Human | 3.3 | [9] |

Secondary Mechanism: Nicotinic Acetylcholine Receptor Antagonism

This compound and its metabolites act as non-competitive antagonists at several subtypes of nicotinic acetylcholine receptors (nAChRs).[14] This action is particularly relevant to its efficacy as a smoking cessation aid, as it is thought to reduce the rewarding effects of nicotine (B1678760) and alleviate withdrawal symptoms. The antagonism is non-competitive, meaning this compound does not directly compete with acetylcholine for its binding site but rather binds to a different site on the receptor to inhibit its function.[14]

Other Potential Mechanisms

Vesicular Monoamine Transporter 2 (VMAT2)

Some evidence suggests that this compound may interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles for release.[15] this compound has been shown to increase vesicular dopamine uptake, an effect that is dependent on dopamine D2 receptor activation.[15] This action could potentially enhance the amount of dopamine available for release, although the clinical significance of this finding is still under investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for DAT and NET

This protocol outlines a method to determine the binding affinity (Ki) of this compound and its metabolites for the dopamine and norepinephrine transporters.

Objective: To quantify the affinity of test compounds for DAT and NET using a competitive radioligand binding assay.

Materials:

-

Tissue Source: Rat striatal or cortical synaptosomes, or cell lines stably expressing human DAT or NET (e.g., HEK293 cells).

-

Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET.

-

Test Compounds: this compound, hydroxythis compound, threohydrothis compound, erythrohydrothis compound.

-

Non-specific Binding Control: Cocaine (for DAT) or desipramine (B1205290) (for NET) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

This protocol describes a method to measure changes in extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following this compound administration.

Objective: To determine the effect of this compound on extracellular neurotransmitter concentrations in specific brain regions.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill.

-

Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane (e.g., 2-4 mm length).

-

Perfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).

-

Artificial Cerebrospinal Fluid (aCSF): Containing physiological concentrations of ions (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂), buffered to pH 7.4.

-

Fraction Collector: Refrigerated to prevent neurotransmitter degradation.

-

HPLC with Electrochemical Detection (HPLC-ED): For quantifying dopamine and norepinephrine.

-

This compound solution for injection (i.p. or s.c.).

Procedure:

-

Probe Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., nucleus accumbens or prefrontal cortex).

-

Slowly lower the microdialysis probe into the brain to the desired depth.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Place the rat in a freely moving behavior chamber.

-

Connect the microdialysis probe to the perfusion pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1 µL/min).

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) every 10-20 minutes for at least one hour.

-

Administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

-

-

Data Analysis:

-

Calculate the concentration of each neurotransmitter in each sample.

-

Express the post-injection concentrations as a percentage of the average baseline concentration.

-

Plot the percent change in neurotransmitter concentration over time.

-

Workflow Diagram:

Caption: Workflow for In Vivo Microdialysis Experiment.

Whole-Cell Patch-Clamp Electrophysiology for nAChR Antagonism

This protocol details a method to assess the inhibitory effect of this compound on nAChR function in cultured cells or brain slices.

Objective: To characterize the antagonistic properties of this compound at specific nAChR subtypes using electrophysiological recordings.

Materials:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest, or acute brain slices containing neurons that endogenously express the receptor.

-

Recording Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.

-

Glass Pipettes: Borosilicate glass pulled to a resistance of 3-7 MΩ.

-

Internal Pipette Solution: (in mM) 140 KCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3.

-

External Solution: (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Agonist: Acetylcholine (ACh) or nicotine.

-

Test Compound: this compound.

-

Drug Application System: A rapid perfusion system to apply agonist and antagonist solutions.

Procedure:

-

Cell Preparation and Patching:

-

Place the coverslip with cultured cells or the brain slice in the recording chamber and perfuse with external solution.

-

Under visual guidance, approach a target cell with a glass pipette filled with internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).

-

Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Electrophysiological Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

-

Establish a stable baseline recording.

-

Apply a brief pulse of the nAChR agonist (e.g., 100 µM ACh for 1-2 seconds) and record the inward current.

-

Wash out the agonist and allow the current to return to baseline.

-

-

Antagonist Application:

-

Pre-apply this compound at a specific concentration for a defined period (e.g., 1-2 minutes).

-

In the continued presence of this compound, co-apply the agonist and record the resulting current.

-

Repeat this for a range of this compound concentrations to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Logical Relationship Diagram:

Caption: Logical flow of a whole-cell patch-clamp experiment.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways and molecular interactions of this compound.

Diagram 1: this compound's Action at the Dopaminergic Synapse

Caption: this compound's inhibition of DAT and potential effect on VMAT2.

Diagram 2: this compound's Antagonism at a Nicotinic Acetylcholine Receptor

Caption: Non-competitive antagonism of nAChRs by this compound.

Conclusion

The mechanism of action of this compound is multifaceted and not yet fully elucidated. While its role as a norepinephrine-dopamine reuptake inhibitor is well-established, the low in vivo occupancy of the dopamine transporter at clinical doses suggests that this is not the complete picture. The significant contribution of its active metabolites and its antagonism of nicotinic acetylcholine receptors are crucial components of its overall pharmacological profile. The potential modulation of VMAT2 presents another avenue for future research. A comprehensive understanding of these interconnected mechanisms is vital for the rational design of new therapeutics and for optimizing the clinical use of this compound. This technical guide provides a consolidated resource of the current knowledge, intended to facilitate further investigation into this unique and clinically important molecule.

References

- 1. This compound occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on this compound (Wellbutrin, Zyban) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricardinis.pt [ricardinis.pt]

- 4. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective effects of hydroxy metabolites of this compound on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound increases striatal vesicular monoamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Bupropion and its Pharmacologically Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid with a unique neuropharmacological profile. Its clinical efficacy is attributed not only to the parent drug but also, to a significant extent, to its three principal, pharmacologically active metabolites: hydroxythis compound (B195616), threohydrothis compound, and erythrohydrothis compound. This technical guide provides a comprehensive overview of the core pharmacology of this compound and its metabolites, focusing on their mechanism of action, metabolic pathways, pharmacokinetic properties, and analytical quantification. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development in this area.

Introduction

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Unlike many other antidepressants, it has minimal effects on the serotonin (B10506) system.[3] this compound undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6 to form hydroxythis compound, and by carbonyl reductases to form threohydrothis compound and erythrohydrothis compound.[4][5] These metabolites are not only present in the plasma at concentrations often exceeding that of the parent drug but also contribute significantly to its overall pharmacological activity.[6] Understanding the distinct and combined actions of this compound and its metabolites is crucial for a complete picture of its therapeutic effects and for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action of this compound and its active metabolites involves the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[7] Additionally, this compound and its metabolites act as non-competitive antagonists at various nAChR subtypes, which is thought to contribute to its efficacy as a smoking cessation aid.[8][9]

Dopamine and Norepinephrine Reuptake Inhibition

This compound and its metabolites bind to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. The binding affinities of this compound and its major metabolites for these transporters are summarized in Table 1. Notably, the S,S-enantiomer of hydroxythis compound is a particularly potent inhibitor of both DAT and NET.[10]

Table 1: Binding Affinities (Ki) and Inhibition of Uptake (IC50) of this compound and its Metabolites at Dopamine and Norepinephrine Transporters.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Species/Assay Condition |

| This compound (racemic) | DAT | 371.54 | 305 | Rat / [3H]WIN 35,428 binding |

| NET | 3715 | Rat brain synaptosomes | ||

| Hydroxythis compound (racemic) | DAT | 1700 | Mouse striatal synaptosomes | |

| NET | ||||

| (S,S)-Hydroxythis compound | DAT | 630 | HEK293 cells | |

| NET | 241 | HEK293 cells | ||

| (R,R)-Hydroxythis compound | DAT | >10000 | HEK293 cells | |

| NET | >10000 | HEK293 cells | ||

| Threohydrothis compound | DAT | Less potent than this compound | ||

| NET | Less potent than this compound | |||

| Erythrohydrothis compound | DAT | Less potent than this compound | ||

| NET | Less potent than this compound |

Data compiled from multiple sources.[10][11][12] Note: Quantitative Ki or IC50 values for threohydrothis compound and erythrohydrothis compound at DAT and NET are not consistently reported in the literature, but they are generally considered to be less potent than this compound and hydroxythis compound.

Nicotinic Acetylcholine Receptor Antagonism

This compound and its metabolites act as non-competitive antagonists of nAChRs. This action is thought to contribute to its effectiveness in smoking cessation by reducing the reinforcing effects of nicotine.[7] this compound binds to a site within the ion channel of the nAChR, thereby blocking ion flow.[8]

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged.[13] The primary metabolic pathways are hydroxylation and reduction.

Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and its active metabolites are characterized by relatively long half-lives, contributing to their sustained therapeutic effects. The plasma concentrations of the metabolites, particularly hydroxythis compound, are often substantially higher than those of this compound itself.[6]

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolites in Healthy Adults (Single Dose Administration).

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Half-life (t1/2) (h) |

| This compound | 143 ± 39 | 2.88 ± 0.49 | 1161 ± 292 | 18 ± 3 |

| Hydroxythis compound | ~4-7 times this compound Cmax | ~6 | ~10 times this compound AUC | ~20 |

| Threohydrothis compound | ~5 times this compound Cmax | ~8 | ~5 times this compound AUC | ~37 |

| Erythrohydrothis compound | Similar to this compound Cmax | ~8 | Similar to this compound AUC | ~33 |

Data are presented as mean ± SD where available and are compiled from multiple studies.[10] Values for metabolites are approximate relative to this compound and can vary significantly between individuals.

Experimental Protocols

Quantification of this compound and Metabolites by HPLC

Objective: To determine the concentrations of this compound and its major metabolites in plasma samples.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structural analog of this compound).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50 mM, pH 6.0) at a specific ratio (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.

-

In Vitro Dopamine/Norepinephrine Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds on DAT and NET.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) (e.g., HEK293 cells).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.

-

Initiate uptake by adding a mixture of [3H]dopamine or [3H]norepinephrine and a non-radiolabeled neurotransmitter to a final concentration near the Km of the transporter.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for nAChRs.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in the nAChR subtype of interest (e.g., rat brain cortex for α4β2, or a cell line expressing the specific subtype).

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]epibatidine) and various concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound's clinical utility is derived from a complex interplay between the parent drug and its pharmacologically active metabolites. Hydroxythis compound, threohydrothis compound, and erythrohydrothis compound each contribute to the overall therapeutic effect through their actions on the dopamine and norepinephrine transporters and nicotinic acetylcholine receptors. A thorough understanding of the individual contributions of these metabolites is essential for optimizing therapeutic strategies and for the development of new medications with improved efficacy and side-effect profiles. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate pharmacology of this compound and its metabolites.

References

- 1. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. droracle.ai [droracle.ai]

- 4. Metabolism of this compound by carbonyl reductases in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of this compound by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 8. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]

- 9. scholars.okstate.edu [scholars.okstate.edu]

- 10. ricardinis.pt [ricardinis.pt]

- 11. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Prediction of Drug-Drug Interactions with this compound and Its Metabolites as CYP2D6 Inhibitors Using a Physiologically-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselective Metabolism of Bupropion: A Technical Guide

<

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered clinically as a racemic mixture of (S)- and (R)-enantiomers.[1][2][3] Its metabolism is a complex and highly stereoselective process, yielding several pharmacologically active metabolites that significantly contribute to the drug's overall therapeutic and side-effect profile.[4][5][6] This technical guide provides a comprehensive overview of the stereoselective metabolism of this compound, focusing on the enzymatic pathways, pharmacokinetic disparities, and the experimental methodologies used for their characterization. The primary metabolic routes involve hydroxylation, predominantly mediated by Cytochrome P450 2B6 (CYP2B6), and reduction by carbonyl reductases.[1][7][8][9] Profound differences in the rates of metabolism between the (S)- and (R)-enantiomers lead to significant variations in the plasma concentrations of the parent drug and its active metabolites, a critical consideration for drug development and clinical application.

Introduction: The Chirality of this compound

This compound possesses a single chiral center, and is therefore marketed as a 50:50 mixture of its (S)- and (R)-enantiomers.[2][3] The stereochemistry of the parent compound profoundly influences its interaction with metabolic enzymes and its resulting pharmacokinetic and pharmacodynamic properties. The metabolic processes not only clear the drug but also bioactivate it, forming metabolites that are often more abundant in systemic circulation than the parent compound and possess significant pharmacological activity.[1][4][10] Understanding the stereoselectivity of these metabolic pathways is crucial for interpreting clinical outcomes, predicting drug-drug interactions (DDIs), and guiding the development of potentially improved, enantiomerically pure therapeutic agents.

Stereoselective Metabolic Pathways

This compound is extensively metabolized through two primary pathways: oxidation (hydroxylation) and reduction.[1][11] These pathways exhibit significant stereoselectivity, favoring the metabolism of one enantiomer over the other and producing a complex mixture of stereoisomeric metabolites.

Oxidative Metabolism: Hydroxylation

The principal oxidative pathway is the hydroxylation of the tert-butyl group, a reaction catalyzed almost exclusively by the polymorphic enzyme CYP2B6.[1][8][12][13] This reaction converts this compound into hydroxythis compound (B195616). Since this process introduces a new chiral center, four diastereomeric metabolites are theoretically possible. However, due to steric hindrance, only (S,S)-hydroxythis compound and (R,R)-hydroxythis compound are formed in detectable amounts in human plasma.[1]

-

(S)-Bupropion is preferentially hydroxylated to (S,S)-Hydroxythis compound .

-

(R)-Bupropion is hydroxylated to (R,R)-Hydroxythis compound .

In vitro studies using recombinant CYP2B6 and human liver microsomes (HLMs) have demonstrated that the formation of (S,S)-hydroxythis compound occurs at a significantly higher rate than that of (R,R)-hydroxythis compound.[1] Specifically, the rate of (S)-bupropion hydroxylation is approximately 3-fold greater by recombinant CYP2B6 and 1.5-fold greater in HLMs compared to (R)-bupropion.[1] This suggests that CYP2B6 has a higher affinity and/or catalytic efficiency for the (S)-enantiomer.

While CYP2B6 is the primary enzyme for hydroxylation, recent studies have shown that CYP2C19 also contributes to this compound metabolism through alternative hydroxylation pathways, particularly at lower substrate concentrations.[14]

Reductive Metabolism

The keto group of this compound is subject to reduction by cytosolic carbonyl reductases, forming the amino alcohol metabolites threohydrothis compound and erythrohydrothis compound.[1][7][9] This pathway is also stereoselective. For instance, studies have shown that threohydrothis compound is a major metabolite, accounting for a significant percentage of the clearance of both R- and S-bupropion.[5]

The major reductive metabolites are:

-

Threohydrothis compound

-

Erythrohydrothis compound

These metabolites are also chiral and contribute to the overall pharmacological activity of the drug.

Secondary Metabolism: Glucuronidation

The primary metabolites of this compound undergo further Phase II metabolism, primarily through glucuronidation, which is also a stereoselective process.[15] UDP-glucuronosyl transferase (UGT) enzymes, such as UGT2B7 and UGT1A9, are responsible for conjugating glucuronic acid to the metabolites, facilitating their renal excretion.[7][15] For example, UGT2B7 stereoselectively catalyzes the formation of glucuronides of hydroxythis compound.[15]

Visualizing the Metabolic Fate of this compound Enantiomers

The following diagram illustrates the primary stereoselective metabolic pathways of this compound.

Caption: Stereoselective metabolic pathways of this compound enantiomers.

Quantitative Analysis of Stereoselective Metabolism

The stereoselectivity of this compound metabolism is evident in the distinct pharmacokinetic profiles of its enantiomers and metabolites. In vivo, despite (S)-bupropion being metabolized more rapidly by CYP2B6, plasma concentrations of (R)-bupropion are typically higher than (S)-bupropion.[1] Furthermore, the plasma exposure (AUC) of (R,R)-hydroxythis compound is dramatically higher—up to 65-fold—than that of (S,S)-hydroxythis compound following administration of the racemate.[1][16] This apparent contradiction is not fully explained by the formation rates alone and likely involves stereoselective differences in further metabolism, distribution, and elimination of the hydroxythis compound enantiomers.[15]

Table 1: In Vitro Enzyme Kinetics of this compound Hydroxylation by Recombinant CYP2B6[1]

| Metabolite Formed | Vmax (pmol/min/pmol CYP2B6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μl/min/pmol CYP2B6) |

| (S,S)-Hydroxythis compound | 22.0 ± 0.2 | 34 ± 1 | 0.65 |

| (R,R)-Hydroxythis compound | 9.3 ± 0.2 | 46 ± 3 | 0.21 |

Data presented as mean ± standard error. The intrinsic clearance for the formation of (S,S)-hydroxythis compound is over 3-fold higher than for (R,R)-hydroxythis compound, highlighting the stereopreference of CYP2B6.

Table 2: Representative Pharmacokinetic Parameters of this compound and Metabolites[17]

| Compound | Elimination Half-life (t½) (hours) |

| This compound | 9.8 |

| Hydroxythis compound | 22.2 |

| Threohydrothis compound | 19.8 |

| Erythrohydrothis compound | 26.8 |

These values represent the metabolites from racemic this compound administration. The metabolites have significantly longer half-lives than the parent drug, leading to their accumulation and substantial contribution to the overall pharmacological effect.

Experimental Protocols

Characterizing the stereoselective metabolism of this compound requires specialized in vitro and in vivo experimental designs coupled with chiral analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This is a standard method to study Phase I metabolism and determine enzyme kinetics.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of hydroxythis compound enantiomers from racemic this compound.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Racemic this compound hydrochloride

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (e.g., deuterated hydroxythis compound)

-

LC-MS/MS system with a chiral column

Procedure:

-

Reagent Preparation: Prepare a stock solution of racemic this compound and create serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).[17]

-

Incubation Setup: In a 96-well plate, combine HLMs (e.g., 0.1 mg/mL final concentration), potassium phosphate buffer, and MgCl₂.[18] Add the various concentrations of this compound substrate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[17][19]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[17][19]

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) that is within the linear range of metabolite formation.[17][18]

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[17][18]

-

Sample Processing: Centrifuge the plate (e.g., at 10,000 x g for 10 minutes) to precipitate proteins.[18]

-

Analysis: Transfer the supernatant to an analysis plate and quantify the concentrations of (S,S)- and (R,R)-hydroxythis compound using a validated chiral LC-MS/MS method.[15][19][20]

-

Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Visualizing the In Vitro Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolism study.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion and Implications

The metabolism of this compound is a prime example of stereoselectivity in pharmacokinetics. The preferential and faster hydroxylation of (S)-bupropion by CYP2B6, combined with the complex disposition of its active metabolites, results in a unique in vivo profile where the less rapidly formed (R,R)-hydroxythis compound metabolite predominates in plasma. This intricate metabolic landscape has significant implications for drug development and clinical practice. The high interindividual variability in CYP2B6 activity, due to genetic polymorphisms, can lead to substantial differences in this compound metabolism and clinical response.[4][9] Furthermore, the potential for drug-drug interactions via inhibition or induction of CYP2B6 is a critical consideration.[12][21] A thorough understanding of these stereoselective pathways, achieved through the rigorous experimental methods detailed herein, is essential for optimizing this compound therapy and for the rational design of future neuropsychiatric drugs.

References

- 1. Stereoselective Metabolism of this compound by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective this compound Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Metabolism of this compound to OH-bupropion, Threohydrothis compound, Erythrohydrothis compound, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Influence of CYP2B6 genetic variants on plasma and urine concentrations of this compound and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. CYP2B6 mediates the in vitro hydroxylation of this compound: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. The in vitro metabolism of this compound revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective Glucuronidation of this compound Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. In vitro to in vivo extrapolation of the complex drug-drug interaction of this compound and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereoselective method to quantify this compound and its three major metabolites, hydroxythis compound, erythro-dihydrothis compound, and threo-dihydrothis compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiologically Based Pharmacokinetic Modeling of this compound and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Bupropion's Dual Inhibition of Dopamine and Norepinephrine Reuptake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This technical guide provides a comprehensive overview of the pharmacodynamic properties of this compound and its principal active metabolites, focusing on their interactions with DAT and NET. We will delve into the quantitative data derived from in vitro and in vivo studies, detail the experimental protocols used to elucidate these interactions, and present visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a unique antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound's mechanism of action does not significantly involve the serotonergic system.[3] This distinct pharmacological profile contributes to its different side-effect profile, notably a lower incidence of sexual dysfunction, weight gain, and sedation.[1][3] The therapeutic efficacy of this compound in major depressive disorder, seasonal affective disorder, and nicotine (B1678760) dependence is attributed to its modulation of dopaminergic and noradrenergic neurotransmission.[2][4][5] Understanding the precise nature of its interaction with DAT and NET is crucial for optimizing its clinical use and for the development of novel therapeutics targeting these transporters.

Quantitative Pharmacology of this compound and its Metabolites

The affinity and potency of this compound and its major active metabolites—hydroxythis compound, threohydrothis compound, and erythrohydrothis compound—for DAT and NET have been characterized in numerous studies.[1] These parameters are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50)

The following tables summarize the quantitative data for this compound and its metabolites at human and rat dopamine and norepinephrine transporters.

| Compound | Transporter | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| This compound | DAT | Human | - | 441 | |

| DAT | Rat | 821.4 | 305 | [6] | |

| NET | Human | - | - | ||

| NET | Rat | 1400 | 3715 | [6][7] | |

| Hydroxythis compound | DAT | - | - | - | |

| NET | - | - | - | ||

| Threohydrothis compound | DAT | - | - | - | |

| NET | - | - | - | ||

| Erythrohydrothis compound | DAT | - | - | - | |

| NET | - | - | - |

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies have been employed to measure the in vivo occupancy of DAT by this compound in the human brain. These studies provide valuable insights into the clinical relevance of its DAT inhibition.

| Study Type | Dosage | Brain Region | DAT Occupancy (%) | Reference(s) |

| PET | 150 mg SR b.i.d. | Striatum | 26.0 (SD = 8.3) | [3][8][9] |

| SPECT | 150 mg SR b.i.d. | Striatum | 25.4 (SD = 20.9) | [3] |

| PET | Not specified | Striatum | 14 | [3][10] |

| SPECT | Not specified | Striatum | 20.84 | [11] |

Notably, data on the in vivo occupancy of the norepinephrine transporter (NET) by this compound and its metabolites is currently lacking.[1]

Core Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated experimental techniques. This section details the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.[12][13]

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for DAT and NET.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human or rat DAT or NET, or from brain tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its metabolites).[14]

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[12]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the potency (IC50) of this compound and its metabolites in inhibiting dopamine and norepinephrine reuptake.

Methodology:

-

Cell/Synaptosome Preparation: Assays are performed using cells stably expressing the transporter of interest (e.g., HEK293 cells) or with synaptosomes prepared from specific brain regions (e.g., rat striatum for DAT).[6][15]

-

Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake process.

-

Termination and Lysis: After a defined period, the uptake is terminated, and the cells or synaptosomes are lysed to release the internalized radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity within the cells or synaptosomes is measured.

-

Data Analysis: The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is calculated.

In Vivo Microdialysis

Microdialysis is a technique used to measure the concentrations of extracellular substances in the living brain.[16][17][18]

Objective: To assess the effect of this compound administration on extracellular levels of dopamine and norepinephrine in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized or freely moving animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Dialysate Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe into the perfusion fluid (dialysate), which is collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT)

These non-invasive imaging techniques allow for the in vivo quantification of transporter occupancy in the human brain.[8][11]

Objective: To determine the percentage of DAT occupied by this compound and its metabolites at clinically relevant doses.

Methodology:

-

Radiotracer Administration: A radiolabeled ligand that specifically binds to the transporter of interest (e.g., [¹¹C]β-CIT-FE or [⁹⁹mTc]TRODAT-1 for DAT) is administered intravenously.[8][11]

-

Image Acquisition: The distribution of the radiotracer in the brain is measured using a PET or SPECT scanner. A baseline scan is performed before this compound treatment.

-

This compound Treatment: The subject is treated with this compound until steady-state plasma concentrations are achieved.

-

Post-Treatment Scan: A second scan is performed while the subject is on this compound.

-

Data Analysis: The binding potential of the radiotracer is calculated for both the baseline and post-treatment scans. The percentage of transporter occupancy is then determined by the reduction in radiotracer binding potential after this compound treatment.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Mechanism of this compound Action at the Synapse.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Workflow.

Discussion and Conclusion

The collective evidence from preclinical and clinical studies firmly establishes this compound as a dual inhibitor of dopamine and norepinephrine reuptake.[3] In vitro studies demonstrate its direct interaction with both DAT and NET, although its potency is generally considered to be modest.[6] In vivo human imaging studies have consistently shown low to moderate occupancy of the dopamine transporter at therapeutic doses.[3][8][10][11] This relatively low DAT occupancy has led to some debate about the primary driver of its clinical effects, with some suggesting that its noradrenergic activity or the actions of its active metabolites may play a more significant role.[1]

The lack of in vivo NET occupancy data is a critical knowledge gap that warrants further investigation. Future research should also aim to provide a more complete quantitative profile of this compound's major metabolites at both DAT and NET. A deeper understanding of the intricate interplay between the parent drug and its metabolites at these two key transporters will be instrumental in refining our understanding of this compound's therapeutic mechanism and in guiding the development of next-generation NDRIs with improved efficacy and tolerability profiles.

This technical guide has synthesized the current knowledge on this compound's effects on dopamine and norepinephrine reuptake, providing a detailed resource for the scientific community. The presented data, protocols, and visualizations offer a solid foundation for further research in this important area of psychopharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]

- 8. In vivo activity of this compound at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and the dopamine transporter [biopsychiatry.com]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine transporter availability in medication free and in this compound treated depression: a 99mTc-TRODAT-1 SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis. (1989) | George G. Nomikos | 137 Citations [scispace.com]

- 17. Acute effect of the anti-addiction drug this compound on extracellular dopamine concentrations in the human striatum: An [11C]raclopride PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Bupropion as a Non-Competitive Inhibitor of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, exerts a multifaceted pharmacological action. Beyond its well-established role as a norepinephrine-dopamine reuptake inhibitor, this compound functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize this compound's activity at nAChRs. Detailed protocols for key experimental techniques are provided, along with a comprehensive summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuropharmacology, medicinal chemistry, and drug development.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their dysregulation is implicated in a range of neurological disorders, including nicotine (B1678760) addiction. This compound's efficacy as a smoking cessation therapy is, in part, attributed to its ability to antagonize nAChRs, thereby mitigating the reinforcing effects of nicotine and alleviating withdrawal symptoms.[2][5]

This compound's interaction with nAChRs is characterized as non-competitive, meaning it does not directly compete with acetylcholine for the agonist binding site.[4][6] Instead, it is thought to bind within the ion channel pore or at an allosteric site, thereby inhibiting ion flux.[1][7] This inhibitory action is complex, with this compound exhibiting selectivity for different nAChR subtypes and its effects being dependent on the conformational state of the receptor.[4][8]

Quantitative Pharmacology of this compound at nAChRs

The inhibitory potency of this compound has been quantified across various nAChR subtypes using different experimental paradigms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: IC50 Values of this compound for nAChR Subtypes

| nAChR Subtype | Cell Type/System | Agonist | Experimental Method | IC50 (µM) | Reference(s) |

| α3β2 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 1.3 | [9] |

| α4β2 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 8 - 12 | [4][9][10] |

| α7 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 54 - 60 | [4][11] |

| α3β4 | Human clonal cells | Nicotine | ⁸⁶Rb⁺ Efflux Assay | 1.8 - 11 | [10][11] |

| Muscle-type (α1β1γδ) | TE671 cells | Epibatidine | Ca²⁺ Influx Assay | 20.5 | [12] |

| Muscle-type (adult) | HEK-293 cells | Acetylcholine | Patch-Clamp | 0.4 (resting state) | [8][12] |

| Torpedo | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 0.3 | [8] |

Table 2: Ki Values of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Receptor State | Ki (µM) | Reference(s) |

| α7 | [³H]imipramine | - | 63 | [11] |

| Torpedo | [³H]TCP | Desensitized (Carbamylcholine-bound) | 1.2 | [8] |

| Torpedo | [³H]TCP | Resting (α-bungarotoxin-bound) | 3.6 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the non-competitive inhibition of nAChRs by this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the function of ion channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of this compound on agonist-evoked currents in nAChR-expressing Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for nAChR subunits

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., Acetylcholine in recording solution)

-

This compound solutions of varying concentrations

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.

-

cRNA Injection: Inject the cRNA encoding the desired nAChR subunits into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.[12]

-

Apply the agonist solution to elicit an inward current mediated by the expressed nAChRs.

-

To determine the IC50, co-apply the agonist with increasing concentrations of this compound and measure the resulting current inhibition.

-

Wash the oocyte with recording solution between applications to ensure full recovery of the response.

-

-

Data Analysis: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology

Patch-clamp allows for the detailed study of single-channel or whole-cell currents in mammalian cells expressing nAChRs.

Objective: To characterize the mechanism of this compound's blockade of nAChR channels.

Materials:

-

Mammalian cell line (e.g., HEK293) stably or transiently expressing the nAChR subtype of interest.

-

Cell culture reagents.

-

External solution (e.g., 150 mM NaCl, 5.6 mM KCl, 1.8 mM CaCl₂, 5 mM MgCl₂, 10 mM HEPES, pH 7.3).

-

Internal (pipette) solution (e.g., 140 mM KCl, 5 mM EGTA, 5 mM MgCl₂, 10 mM HEPES, pH 7.3).[9]

-

Agonist and this compound solutions.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Culture: Culture the cells expressing the nAChR of interest on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber perfused with external solution.

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist to evoke nAChR-mediated currents.

-

To study state-dependent inhibition, this compound can be pre-applied before the agonist (to study interaction with the resting state) or co-applied with the agonist (to study interaction with the open/desensitized states).[12]

-

-

Data Analysis: Analyze the changes in current amplitude, decay kinetics, and single-channel properties in the presence of this compound to elucidate its mechanism of action (e.g., open-channel block, promotion of desensitization).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to nAChRs.

Objective: To quantify the affinity of this compound for the nAChR binding site.

Materials:

-

Cell membranes or brain tissue homogenates expressing the nAChR of interest.

-

Radiolabeled ligand (e.g., [³H]TCP, [³H]imipramine).[12]

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold binding buffer).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Influx Assay

This cell-based assay measures the functional consequence of nAChR activation and its inhibition by this compound.

Objective: To measure the inhibition of agonist-induced calcium influx by this compound.

Materials:

-

Cells expressing the nAChR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist and this compound solutions.

-

Fluorescent plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Assay:

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for a short period.

-

Add the agonist to stimulate nAChR-mediated calcium influx.

-

Measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.